molecular formula C13H15ClFNO2 B12592105 2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone CAS No. 651301-41-6

2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone

Cat. No.: B12592105
CAS No.: 651301-41-6
M. Wt: 271.71 g/mol
InChI Key: UQSHQGJITWNOBK-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone is a synthetic organic compound that features a piperidine ring substituted with a 4-fluoro-phenoxy group and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[4-(4-chloro-phenoxy)-piperidin-1-yl]-ethanone
  • 2-Chloro-1-[4-(4-bromo-phenoxy)-piperidin-1-yl]-ethanone
  • 2-Chloro-1-[4-(4-methyl-phenoxy)-piperidin-1-yl]-ethanone

Uniqueness

2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its chloro, bromo, and methyl analogs .

Properties

CAS No.

651301-41-6

Molecular Formula

C13H15ClFNO2

Molecular Weight

271.71 g/mol

IUPAC Name

2-chloro-1-[4-(4-fluorophenoxy)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H15ClFNO2/c14-9-13(17)16-7-5-12(6-8-16)18-11-3-1-10(15)2-4-11/h1-4,12H,5-9H2

InChI Key

UQSHQGJITWNOBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)F)C(=O)CCl

Origin of Product

United States

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